

physicochemical properties of 5-Phenylquinolin-8-ol

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An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylquinolin-8-ol

Introduction

5-Phenylquinolin-8-ol is an organic compound belonging to the 8-hydroxyquinoline (8HQ) class of molecules. The 8HQ scaffold is a bicyclic structure composed of a pyridine ring fused to a phenol. This arrangement, particularly the proximity of the nitrogen atom to the hydroxyl group, makes 8-hydroxyquinolines potent bidentate chelating agents for a wide range of metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺.[1] This metal-chelating ability is central to their diverse biological activities, which include antimicrobial, anticancer, antifungal, and antineurodegenerative properties.[1][2][3] The introduction of a phenyl group at the 5-position of the quinoline ring is expected to significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its physicochemical characteristics and biological efficacy. This guide provides a comprehensive overview of the core physicochemical properties of **5-Phenylquinolin-8-ol**, detailed experimental protocols for their determination, and visualizations of relevant synthetic and biological pathways.

Physicochemical Properties

Quantitative experimental data for **5-Phenylquinolin-8-ol** is not extensively documented in publicly available literature. However, its properties can be estimated and contextualized by examining closely related analogs. The following table summarizes key physicochemical data, including calculated values and experimental data from analogous compounds for comparison.



Property	Value for 5-Phenylquinolin- 8-ol	Comparative Data for Analogs
Molecular Formula	C15H11NO	C ₉ H ₇ NO (8-Hydroxyquinoline) [4]
Molecular Weight	221.26 g/mol	145.16 g/mol (8- Hydroxyquinoline)[4] 205.25 g/mol (8-Phenylquinoline)[5]
Appearance	Solid (Predicted)	White to pale yellow crystalline solid (8-Hydroxyquinoline)[6]
Melting Point (°C)	Data not available	75-76 (8-Hydroxyquinoline)[6] 122-124 (5-Chloro-8- hydroxyquinoline)
Solubility	Predicted to be sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. [6][7][8]	8-Hydroxyquinoline: Sparingly soluble in water; soluble in ethanol, methanol, chloroform. [6] 5-Nitro-8-hydroxyquinoline: Very slightly soluble in alcohol and ether; freely soluble in hot hydrochloric acid.
рКа	Data not available	~9.9 (8-Hydroxyquinoline, for the hydroxyl proton)[9]
logP (Octanol/Water)	~3.5 - 4.5 (Estimated)	3.9 (8-Phenylquinoline, calculated)[5]

Note: logP is a measure of lipophilicity. A higher value indicates greater lipid solubility. The phenyl substitution significantly increases the predicted lipophilicity compared to the parent 8-hydroxyquinoline scaffold.[10]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development and chemical research. The following sections detail standard experimental methodologies for key parameters.



Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[11]

Protocol:

- Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[12][13]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus (e.g., Mel-Temp).[11]
 [14]
- Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1 2°C per minute, especially when approaching the expected melting point.[14]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11][15]
- Purity Assessment: A broad melting range (greater than 2°C) often indicates the presence of impurities.[14]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[16][17]

Protocol:

• Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, ethanol) in a sealed glass vial.



- Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[16]
- Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is carefully separated from the excess solid, usually by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[16]
- Quantification: The concentration of the compound in the clear filtrate is determined using a
 validated analytical method, most commonly High-Performance Liquid Chromatography
 (HPLC) with UV detection. A calibration curve prepared from standard solutions of known
 concentrations is used for accurate quantification.[16]
- Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 8-hydroxyquinolines, it typically refers to the dissociation of the phenolic proton. Potentiometric titration is a highly precise method for its determination.[18][19][20]

Protocol:

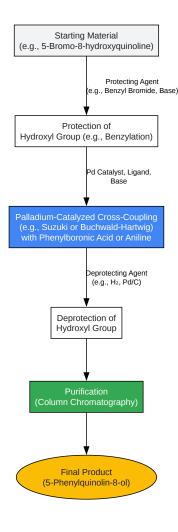
- Apparatus Calibration: A potentiometer or pH meter equipped with a combined pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[18]
- Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM). An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[18]
- Titration: The solution is placed in a temperature-controlled vessel and stirred. A standardized titrant (e.g., 0.1 M NaOH for an acidic proton) is added in small, precise increments.



- Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
- Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point (where half of the acid has been neutralized).[19]

Synthesis and Biological Activity Synthetic Workflow

Derivatives of 8-hydroxyquinoline can be synthesized through various established methods, such as the Skraup or Friedlander syntheses.[21] For introducing substituents at the 5-position, a common strategy involves starting with a pre-functionalized 8-hydroxyquinoline. The synthesis of 5-anilino-type derivatives, which are structurally related to 5-phenyl-8-hydroxyquinoline, can be achieved via modern cross-coupling reactions.[22][23]



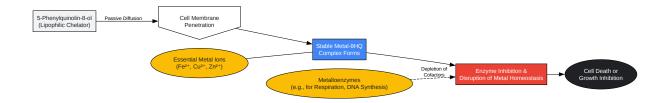


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A generalized workflow for the synthesis of 5-substituted-8-hydroxyquinolines.

Mechanism of Action: Metal Ion Chelation

The biological activity of 8-hydroxyquinoline and its derivatives is strongly linked to their ability to act as chelators, binding to essential metal ions within biological systems.[24] Metals like iron, copper, and zinc are critical cofactors for numerous enzymes involved in cellular respiration, DNA replication, and protection against oxidative stress. By sequestering these ions, 8HQ derivatives can disrupt these vital pathways, leading to antimicrobial or cytotoxic effects.[2][25][26]



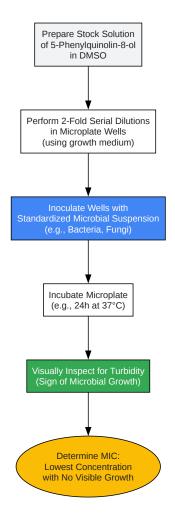
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Mechanism of action via chelation of essential intracellular metal ions.

Experimental Workflow: Antimicrobial Susceptibility Testing

To quantify the antimicrobial potency of a compound like **5-Phenylquinolin-8-ol**, a standard method is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27] The broth microdilution method is a common and efficient way to determine MIC values.





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Workflow for Minimum Inhibitory Concentration (MIC) determination.

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